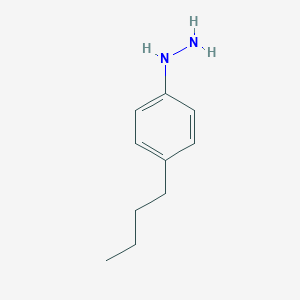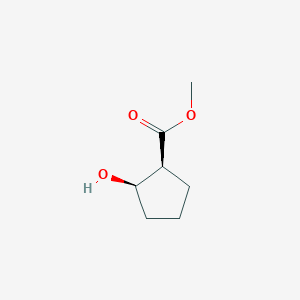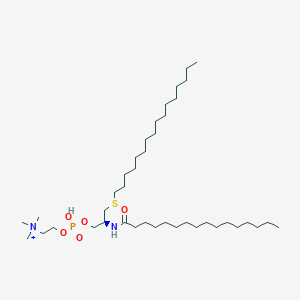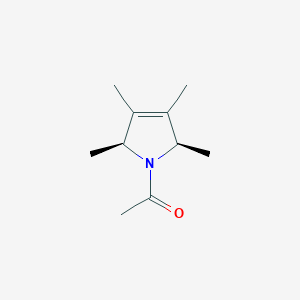
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that belongs to the pyrrole family. It is a colorless liquid that is used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in lab experiments is its unique properties, such as its ability to form stable complexes with metal ions. However, one limitation is its low solubility in water, which may make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI). One area of research is the development of new materials, such as polymers and liquid crystals, using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a building block. Additionally, research could focus on the development of new antimicrobial agents using 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) as a starting point. Finally, research could explore the potential use of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) in photodynamic therapy and imaging.
In conclusion, 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) is a chemical compound that has several unique properties and applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new materials, antimicrobial agents, and potential therapeutic applications.
Synthesemethoden
The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) involves the reaction of 2,3,4,5-tetramethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces a mixture of cis and trans isomers, with the cis isomer being the more stable form.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) has several applications in scientific research. It is used as a building block in the synthesis of other compounds, such as porphyrins and phthalocyanines, which have applications in photodynamic therapy and imaging. Additionally, it is used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
120892-99-1 |
|---|---|
Produktname |
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis-(9CI) |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-[(2S,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9+ |
InChI-Schlüssel |
GEFYWFCYXBGFGS-DTORHVGOSA-N |
Isomerische SMILES |
C[C@@H]1C(=C([C@@H](N1C(=O)C)C)C)C |
SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
Kanonische SMILES |
CC1C(=C(C(N1C(=O)C)C)C)C |
Synonyme |
1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



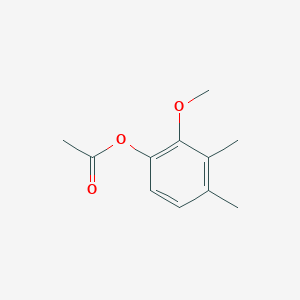

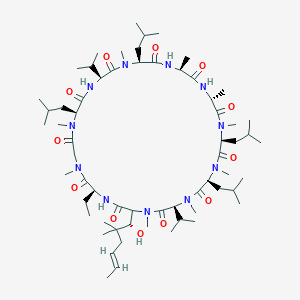
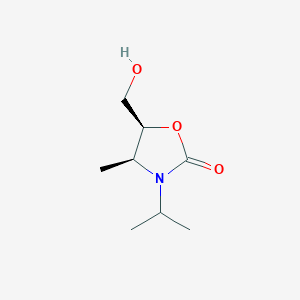

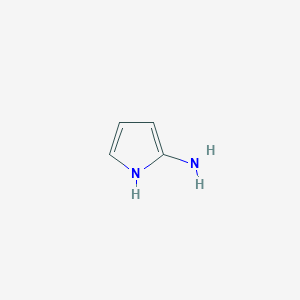
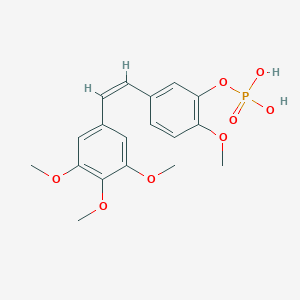
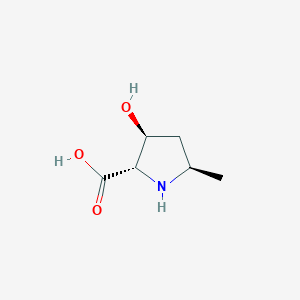
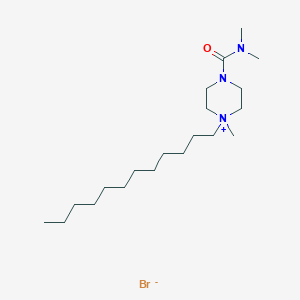
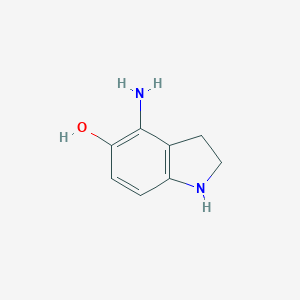
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
